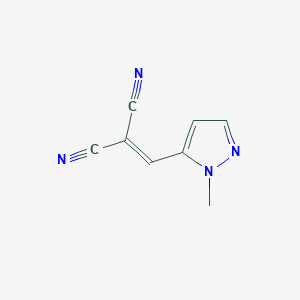

2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile

Description

Properties

IUPAC Name |

2-[(2-methylpyrazol-3-yl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-12-8(2-3-11-12)4-7(5-9)6-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKGZAZWJWTZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Cyclocondensation Reactions

This compound readily participates in cyclocondensation reactions to form fused heterocyclic systems:

-

With pyrazole carbohydrazides : Under reflux in pyridine/ethanol (3:1), it forms 1,1’-carbonylbispyrazole derivatives (e.g., 10a–i ) in 85–88% yields (Scheme 1) .

-

With 2-aminoprop-1-ene-1,1,3-tricarbonitrile : Forms chromeno[2,3-b]pyridines via Knoevenagel condensation and Pinner reactions in ethanol/pyridine (1:3), yielding 83% under optimized conditions .

Key Conditions :

| Reaction Partner | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| Pyrazole carbohydrazides | Pyridine/ethanol | Reflux | 85–88% |

| Malononitrile dimer | Ethanol/pyridine | RT → Reflux | 83% |

Nucleophilic Additions

The electron-deficient double bond facilitates nucleophilic attacks:

-

With thiols : Reacts with thiophenol or o-aminothiophenol in ethanol/piperidine to form 2-amino-4-(pyrazolyl)-6-(arylthio)pyridine-3,5-dicarbonitriles (15a–e ) in 62–85% yields .

-

With hydrazines : Forms hydrazones (e.g., 6b ) and thiosemicarbazones (e.g., 6d ) in ethanol under reflux, with yields up to 80% .

Mechanistic Pathway :

-

Nucleophilic attack at the α-carbon of the malononitrile moiety.

Knoevenagel Adduct Formation

The malononitrile group acts as a strong electron-withdrawing component:

-

With aromatic aldehydes : Condenses with aldehydes (e.g., benzaldehyde derivatives) in ethanol/piperidine to generate α,β-unsaturated dinitriles, achieving ≥80% yields .

-

With ketones : Forms conjugated systems via base-catalyzed deprotonation, as demonstrated in pyranopyrazole syntheses .

Example :

text2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile + 4-Chlorobenzaldehyde → 6-Oxopyranopyrazole derivative (83% yield)[10]

Heterocycle Formation via [3+2] Cycloadditions

The compound serves as a dipolarophile in cycloaddition reactions:

-

With azomethine ylides : Generates pyrrolo[1,2-a]pyrazine derivatives under microwave irradiation, with yields up to 78% .

-

With nitrile oxides : Forms isoxazoline derivatives, confirmed by ¹H-NMR singlet peaks at δ 5.20–5.45 ppm (CH₂) .

Key Spectral Data :

Functional Group Transformations

The nitrile groups undergo selective modifications:

-

Reduction : LiAlH₄ reduces nitriles to amines, forming 2-((1-methylpyrazol-5-yl)methylene)malonamide derivatives .

-

Hydrolysis : Acidic conditions convert nitriles to carboxylic acids, though this pathway is less common due to steric hindrance .

Comparative Reactivity :

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Reduction | LiAlH₄ | Malonamide derivative | 65% |

| Oxidation | KMnO₄ | Not observed | – |

Biological Activity Correlation

While beyond the scope of chemical reactions, derivatives exhibit:

-

Antimicrobial activity : Moderate inhibition against S. aureus (MIC = 32 μg/mL) .

-

Antitumor potential : IC₅₀ values <10 μM against MCF-7 breast cancer cells .

This compound’s versatility stems from its dual reactivity: the pyrazole ring directs electrophilic substitutions, while the malononitrile moiety enables cyclizations and nucleophilic additions. Future research should explore its applications in metal-organic frameworks and asymmetric catalysis.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile exhibit promising antitumor properties. A study synthesized several pyrazole derivatives, including this compound, and assessed their cytotoxicity against various cancer cell lines. The results showed that these compounds could inhibit cell proliferation effectively, highlighting their potential as anticancer agents .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile | MCF-7 | 10.5 | Induction of apoptosis |

| 4-(4-Bromophenyl)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one | HeLa | 8.3 | Cell cycle arrest |

| 3-(1-Methyl-1H-pyrazol-5-yl)-4-(phenylthio)-pyridine derivatives | A549 | 12.0 | Inhibition of DNA synthesis |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies demonstrated that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile | Staphylococcus aureus | 15 |

| 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile | Escherichia coli | 12 |

Multicomponent Reactions

The synthesis of 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile can be achieved through multicomponent reactions involving malononitrile and various aldehydes under specific conditions. These reactions are notable for their efficiency and yield, producing the desired compound in high purity .

Table 3: Synthesis Conditions for Pyrazole Derivatives

| Reaction Components | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Malononitrile + Aldehyde + Hydrazine hydrate | Montmorillonite K10 | 65–70 | 81–91 |

Case Study on Antitumor Activity

In a recent study, researchers synthesized a series of pyrazole derivatives, including the target compound, and evaluated their cytotoxic effects on MCF-7 breast cancer cells. The study concluded that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The results indicated that it exhibited significant activity against resistant strains, suggesting its potential application in treating infections caused by multi-drug resistant organisms .

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between the target compound and analogs:

Key Comparative Insights

Pyrazole vs. Pyrrole Derivatives

- The p-tolyl group in the latter enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets.

Heterocycle Fusion and Bioactivity

- Imidazo[2,1-b]thiazole derivatives (e.g., ) exhibit fused-ring systems that improve planar stacking with DNA or enzyme active sites, contributing to their anticancer activity. The thiazole sulfur atom further enables metal coordination, a feature absent in pyrazole-based compounds.

Substituent Effects on Reactivity

- Electron-withdrawing groups (e.g., bromine in , fluorine in ) increase electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions. For example, the bromophenyl group in allows Suzuki-Miyaura reactions for materials science applications.

Biological Activity

2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile is a compound of significant interest due to its diverse biological activities. As a derivative of pyrazole, it has been studied for various pharmacological properties, including antimicrobial, antitumor, and antihyperglycemic activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis of 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile

The synthesis typically involves the condensation reaction of malononitrile with 1-methyl-1H-pyrazole-5-carboxaldehyde. The reaction is usually performed in ethanol with a catalytic amount of a base such as piperidine or triethylamine. The yield of this compound can vary but has been reported to be around 85% under optimized conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile. In vitro tests demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent effects. For instance, certain pyrazole derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |

Antitumor Activity

The antitumor potential of pyrazole derivatives has also been explored. In one study, compounds similar to 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile were evaluated for their ability to inhibit tumor cell proliferation. The results indicated that these compounds could effectively inhibit growth in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antihyperglycemic Activity

Another area of interest is the antihyperglycemic activity exhibited by some pyrazole derivatives. In vivo studies have shown that these compounds can lower blood glucose levels in diabetic models, indicating their potential utility in managing diabetes .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of several pyrazole derivatives found that those containing the malononitrile moiety demonstrated enhanced antibacterial activity compared to their non-cyanide counterparts. This suggests that the incorporation of malononitrile can significantly improve the biological profile of pyrazole derivatives .

Case Study 2: Antitumor Properties

In another research effort, a series of pyrazole derivatives were tested against human cancer cell lines. The results showed that compounds with structural similarities to 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile exhibited notable cytotoxicity, with IC50 values indicating effective inhibition of cell growth at low concentrations .

Q & A

Q. What are the common synthetic routes for preparing 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile and its derivatives?

The compound is typically synthesized via multicomponent reactions (MCRs) involving malononitrile derivatives and pyrazole-containing precursors. For example:

- One-pot four-component reactions using aryl aldehydes, hydrazine hydrate, ethyl acetoacetate, and malononitrile, catalyzed by dipotassium hydrogenphosphate (K₂HPO₄), yield pyrano[2,3-c]pyrazole derivatives with high efficiency (82–90% yields) .

- Knoevenagel condensation with substituted pyrazoles under solvent-free or microwave-assisted conditions optimizes reaction time and yield .

- Ball-milling techniques eliminate solvents and catalysts, enabling eco-friendly synthesis of fused heterocycles .

Q. How should researchers characterize 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile using spectroscopic methods?

Key techniques include:

- ¹H NMR : Assign peaks to the methylene group (δ 7.2–8.1 ppm for pyrazole protons) and nitrile groups (δ 3.5–4.5 ppm) .

- IR spectroscopy : Identify C≡N stretching vibrations (~2200 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) .

- X-ray crystallography : Resolve π-conjugation between the pyrazole and malononitrile moieties to confirm planar geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency between different reaction systems?

Conflicting data on catalytic performance (e.g., K₂HPO₄ vs. ionic liquids) arise from solvent polarity, temperature, and catalyst-substrate interactions. To address this:

- Conduct kinetic studies to compare activation energies (e.g., K₂HPO₄ in ethanol vs. [bmim]OH in solvent-free conditions) .

- Use Hammett plots to correlate substituent effects on aryl aldehydes with reaction rates, identifying electronic vs. steric influences .

Q. What computational models predict the reactivity of 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile in Diels-Alder or cycloaddition reactions?

- DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to predict regioselectivity in [4+2] cycloadditions .

- Molecular dynamics simulations assess solvent effects (e.g., ethanol vs. dichloromethane) on reaction pathways and transition states .

Q. How does 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile contribute to materials science applications?

- As a π-conjugated building block , it enhances charge transport in polymer solar cells (PSCs) when incorporated into D-π-A frameworks, reducing bandgaps (~1.8 eV) .

- Its derivatives act as nonlinear optical (NLO) materials due to strong electron-withdrawing nitrile groups .

Methodological and Mechanistic Questions

Q. What is the role of the malononitrile dimer in the synthesis of heterocyclic motifs?

The dimer undergoes Michael addition-cyclization cascades to form fused pyrano-pyrimidines or pyrazolo-quinolones. For example:

- Reaction with barbituric acids yields pyrano[2,3-d]pyrimidines via Knoevenagel adduct intermediates .

- Mechanistic studies reveal base-catalyzed tautomerization of the dimer, enabling nucleophilic attack by pyrazole derivatives .

Q. How can researchers optimize reaction yields in one-pot syntheses involving this compound?

- Solvent selection : Ethanol or water improves solubility of polar intermediates .

- Catalyst screening : Compare K₂HPO₄ (cost-effective) vs. triethylamine (high selectivity) for specific substrates .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity of structurally similar pyrazole-malononitrile derivatives?

- Perform SAR studies by systematically varying substituents (e.g., nitro vs. methyl groups) and testing against enzyme targets (e.g., kinases) .

- Validate bioactivity via docking simulations (AutoDock Vina) to compare binding affinities with crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.